![molecular formula C21H22N4O2S2 B2554494 Benzyl 2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetate CAS No. 1105226-10-5](/img/structure/B2554494.png)
Benzyl 2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetate
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Overview
Description
The compound appears to contain a benzyl group, a phenylpiperazine moiety, and a thiadiazole ring. These components are often found in biologically active compounds .
Molecular Structure Analysis
The compound likely has a complex structure due to the presence of multiple rings and functional groups. The exact structure would need to be determined through techniques such as NMR spectroscopy .Scientific Research Applications
Binding Characteristics and Anticancer Activity
One study investigated the binding characteristics of a thiadiazole derivative, closely related to the compound of interest, to human serum albumin (HSA), highlighting its potential anticancer activity. The research utilized spectroscopy and computational approaches to understand the pharmacokinetic mechanisms of the drug, revealing spontaneous and exothermic reaction properties (Karthikeyan et al., 2017).
Anticancer and Antimicrobial Agents
Another study focused on synthesizing new Benzothiazole Acylhydrazones, including derivatives similar to the compound , to investigate their anticancer activities. The research demonstrated that specific substitutions on the Benzothiazole scaffold could modulate antitumor properties, highlighting the potential of these compounds as anticancer agents (Osmaniye et al., 2018).
Antibacterial and Antioxidant Activities
Research on substituted Imidazolones, related to the compound of interest, explored their antibacterial and antioxidant activities. This study synthesized a series of compounds and evaluated their effectiveness against various strains, demonstrating significant antibacterial and antioxidant properties (Aruneswari et al., 2011).
Structural Characterization and Biological Evaluation
Further research synthesized and characterized novel derivatives incorporating the thiadiazole structure for potential biological applications. These studies included spectral, X-ray, and DFT studies to understand the compounds' structures and properties, aiming to contribute to the development of new therapeutic agents with enhanced biological activities (Dani et al., 2013).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives and piperazine derivatives, have been found to bind with high affinity to multiple receptors , and have been reported as potential acetylcholinesterase inhibitors .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to various biological activities . For instance, some piperazine derivatives have been reported to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and learning .
Biochemical Pathways
Compounds with similar structures have been found to influence various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Similar compounds have been reported to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
benzyl 2-[[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S2/c26-19(27-15-17-7-3-1-4-8-17)16-28-21-23-22-20(29-21)25-13-11-24(12-14-25)18-9-5-2-6-10-18/h1-10H,11-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWOCIUQXOXAFLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NN=C(S3)SCC(=O)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetate |
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